N-(4-tert-butylphenyl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide
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Overview
Description
N-(4-TERT-BUTYLPHENYL)-2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDE is a complex organic compound characterized by its unique chemical structure. This compound features a tert-butylphenyl group and a cyclopentachromenyl moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-TERT-BUTYLPHENYL)-2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the tert-butylphenyl and cyclopentachromenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-TERT-BUTYLPHENYL)-2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
N-(4-TERT-BUTYLPHENYL)-2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is employed in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-TERT-BUTYLPHENYL)-2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-TERT-BUTYLPHENYL)-2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDE include other derivatives of tert-butylphenyl and cyclopentachromenyl groups. Examples include:
- N-(4-TERT-BUTYLPHENYL)-2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETATE
- N-(4-TERT-BUTYLPHENYL)-2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETONITRILE
Uniqueness
The uniqueness of N-(4-TERT-BUTYLPHENYL)-2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDE lies in its specific chemical structure, which imparts distinct reactivity and properties. This makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C25H27NO4 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetamide |
InChI |
InChI=1S/C25H27NO4/c1-15-12-20(23-18-6-5-7-19(18)24(28)30-21(23)13-15)29-14-22(27)26-17-10-8-16(9-11-17)25(2,3)4/h8-13H,5-7,14H2,1-4H3,(H,26,27) |
InChI Key |
IFZJBGPEQIMBQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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